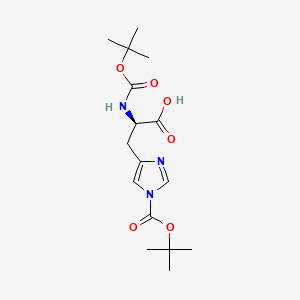

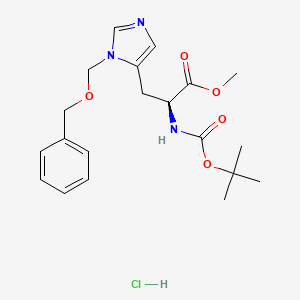

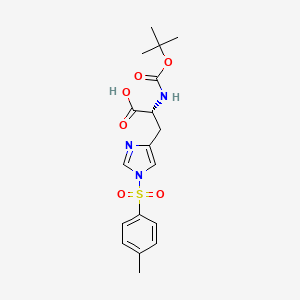

![molecular formula C31H31NO4S B613762 Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- CAS No. 823829-31-8](/img/structure/B613762.png)

Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- is a useful research compound. Its molecular formula is C31H31NO4S and its molecular weight is 513.652. The purity is usually 98%.

BenchChem offers high-quality Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- are glycine receptors (GlyRs) and glycine transporters (GlyTs). GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS), while GlyTs are responsible for the reuptake of glycine from the synaptic cleft, thus regulating its availability and concentration .

Mode of Action

This compound interacts with GlyRs by binding to the receptor sites, leading to the opening of chloride channels. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission . Additionally, the compound may inhibit GlyTs, increasing the extracellular concentration of glycine and enhancing its inhibitory effects .

Biochemical Pathways

The activation of GlyRs by this compound affects several biochemical pathways, primarily those involved in neurotransmission and synaptic plasticity. By enhancing inhibitory signaling, it can modulate the activity of various neural circuits, potentially impacting pathways related to pain perception, motor control, and cognitive functions . The inhibition of GlyTs further amplifies these effects by prolonging the presence of glycine in the synaptic cleft .

Pharmacokinetics

The pharmacokinetics of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed widely across tissues, including the CNS. Its metabolism may involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in biological fluids .

Properties

IUPAC Name |

2-[[1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO4S/c1-35-26-18-19-27(29(20-26)36-2)28(32-21-30(33)34)22-37-31(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20,28,32H,21-22H2,1-2H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXVNULDFPZJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10838018 |

Source

|

| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823829-31-8 |

Source

|

| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

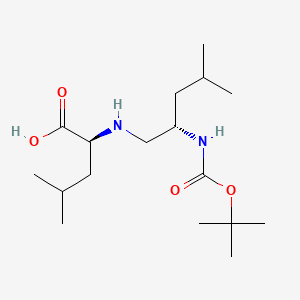

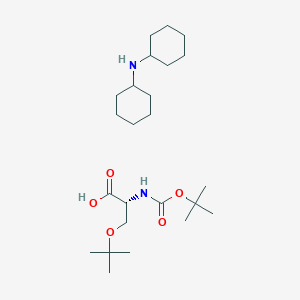

![(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613699.png)

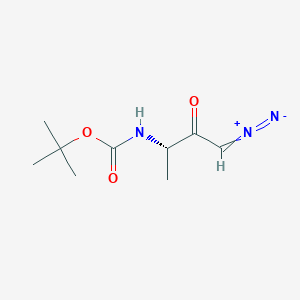

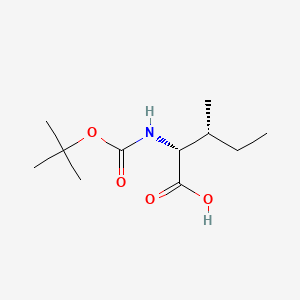

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)